molecular formula C7H14ClNO B2680002 4-Cyclopropyltetrahydrofuran-3-amine hydrochloride CAS No. 2138160-47-9

4-Cyclopropyltetrahydrofuran-3-amine hydrochloride

Cat. No.: B2680002
CAS No.: 2138160-47-9
M. Wt: 163.65
InChI Key: ZFNITBJIBIGVRO-UHFFFAOYSA-N
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Description

4-Cyclopropyltetrahydrofuran-3-amine hydrochloride is a chemical building block of interest in medicinal chemistry and neuroscience research. The compound features a fused tetrahydrofuran and cyclopropane ring system. The cyclopropyl group is a prominent scaffold in drug discovery due to the unique torsional and angular strain of its three-membered ring, which can influence a molecule's conformation, metabolic stability, and physicochemical properties . This structure makes it a valuable intermediate for exploring structure-activity relationships (SAR) in the design of novel bioactive molecules. Recent studies have highlighted the therapeutic potential of targeting the orphan G protein-coupled receptor GPR88, which is predominantly expressed in the brain's striatum and is a novel target for psychiatric and neurodegenerative disorders such as schizophrenia, Parkinson's disease, and addiction . As a chiral amine, this compound serves as a versatile synthon for synthesizing potential GPR88 agonists or other central nervous system (CNS) active compounds, providing researchers a key intermediate for lead optimization and pharmacological probe development . This product is intended for research purposes only.

Properties

IUPAC Name

4-cyclopropyloxolan-3-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO.ClH/c8-7-4-9-3-6(7)5-1-2-5;/h5-7H,1-4,8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFNITBJIBIGVRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2COCC2N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopropyltetrahydrofuran-3-amine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylmethylamine with tetrahydrofuran derivatives in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The use of advanced purification techniques such as recrystallization and chromatography is common to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

4-Cyclopropyltetrahydrofuran-3-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces secondary or tertiary amines.

Scientific Research Applications

Scientific Research Applications

The compound has diverse applications across several fields:

1. Chemistry

  • Intermediate in Organic Synthesis : It serves as an important intermediate in synthesizing complex organic molecules, facilitating the development of new compounds with desired properties.

2. Biology

  • Biological Activity Studies : Research is focused on its potential biological activities, including enzyme inhibition and receptor binding. Studies indicate that it may interact with various molecular targets, influencing biological pathways.

3. Medicine

  • Pharmaceutical Development : Ongoing research aims to explore its use as a pharmaceutical agent. Notably, it has been investigated for its role as a modulator of the GABA A receptor, which is linked to cognitive disorders such as Alzheimer's disease and other neurological conditions .

4. Industry

  • Production of Specialty Chemicals : The compound is utilized in producing specialty chemicals with specific properties tailored for various industrial applications.

Modulation of GABA A Receptor

Research has demonstrated that 4-Cyclopropyltetrahydrofuran-3-amine hydrochloride can effectively modulate the GABA A receptor, showing promise in treating conditions such as anxiety and cognitive impairment. In vitro studies indicated that modifications to the compound could enhance its efficacy against these receptors.

Enzyme Inhibition

Studies have shown that this compound exhibits inhibitory effects on enzymes associated with neurodegenerative diseases. For example, it was found to inhibit monoamine oxidase-B (MAO-B), which is linked to Parkinson's disease management by increasing dopamine levels in the brain .

Mechanism of Action

The mechanism of action of 4-Cyclopropyltetrahydrofuran-3-amine hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares key attributes of 4-cyclopropyltetrahydrofuran-3-amine hydrochloride with related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Stability/Solubility
4-Cyclopropyltetrahydrofuran-3-amine HCl C₇H₁₄ClNO 163.6 Cyclopropyl-THF backbone, amine hydrochloride Refrigerated storage ; High polarity due to THF oxygen
Memantine Hydrochloride C₁₂H₂₁N·HCl 215.76 Adamantane-like cage, primary amine Stable at room temperature ; High water solubility
Benzydamine Hydrochloride C₁₉H₂₃NO·HCl 345.9 Benzyl-substituted amine, ether linkage Photolabile; moderate solubility
LY2409881 Hydrochloride C₂₄H₂₉ClN₆OS·xHCl 546.05 (base) Pyrimidine-thiophene core, cyclopropylamide Likely hygroscopic; requires inert storage
1-(4-Chloro-3-TFM-phenyl)cyclopropane-1-amine HCl C₁₀H₉ClF₃N·HCl 235.63 + HCl Aryl-substituted cyclopropane, trifluoromethyl High lipophilicity; limited aqueous solubility
Key Observations:
  • Polarity : The THF oxygen increases polarity relative to purely hydrocarbon analogs (e.g., memantine), likely improving water solubility compared to aryl-substituted cyclopropanes (e.g., 1-(4-chloro-3-TFM-phenyl)cyclopropane-1-amine HCl) .
  • Stability : Refrigeration requirements suggest lower thermal stability than memantine or benzydamine hydrochlorides, which are stable at ambient conditions .

Pharmacological Implications (Inferred)

While direct activity data are unavailable, structural analogs provide clues:

  • Memantine : NMDA receptor antagonism via adamantane core . The THF-oxygen in 4-cyclopropyltetrahydrofuran-3-amine may alter target selectivity.
  • LY2409881: Inhibits IKKβ kinase, leveraging the cyclopropylamide moiety .
  • Aryl-Substituted Cyclopropanes: Often serve as serotonin/norepinephrine reuptake inhibitors (e.g., dosulepin hydrochloride ), highlighting possible monoaminergic activity.

Biological Activity

4-Cyclopropyltetrahydrofuran-3-amine hydrochloride is a compound that has garnered attention in the fields of chemistry and pharmacology due to its unique structural properties and potential biological activities. This article explores its synthesis, biological mechanisms, and research findings, providing a comprehensive overview of its applications.

Chemical Structure and Synthesis

This compound is characterized by a cyclopropyl group attached to a tetrahydrofuran ring, with an amine group at the third position. The synthesis typically involves cyclization reactions under controlled conditions, often using cyclopropylmethylamine as a precursor. Common methods include:

  • Cyclization with Tetrahydrofuran Derivatives : Involves the use of catalysts and inert atmospheres to prevent side reactions.
  • Purification Techniques : Recrystallization and chromatography are employed to achieve high purity levels in the final product.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Research indicates that it may function as an enzyme inhibitor or receptor modulator, influencing various biochemical pathways. Key mechanisms include:

  • Enzyme Inhibition : The compound has shown potential in inhibiting enzymes involved in metabolic processes, which may have implications for conditions like diabetes and obesity.
  • Receptor Binding : It may bind to receptors such as the glucagon-like peptide-1 receptor (GLP-1R), which plays a critical role in regulating glucose metabolism and appetite .

Case Studies and Experimental Data

Several studies have investigated the biological effects of this compound. Notable findings include:

  • GLP-1R Modulation :
    • The compound has been identified as a potential GLP-1R agonist, which could aid in the treatment of type 2 diabetes and metabolic syndrome by enhancing insulin secretion and promoting satiety .
  • Antimicrobial Properties :
    • Preliminary studies suggest that it may exhibit antimicrobial activity, making it a candidate for further research in infectious disease treatments.
  • Pharmacological Applications :
    • Ongoing investigations focus on its use as a pharmaceutical agent, particularly in developing new drugs targeting metabolic disorders .

Comparative Analysis

The uniqueness of this compound can be highlighted by comparing it with similar compounds:

Compound NameStructure CharacteristicsBiological Activity
Tetrahydrofuran-3-amine Lacks cyclopropyl groupLimited biological activity
Cyclopropylamine Contains cyclopropyl but no tetrahydrofuran ringModerate enzyme interaction
4-Cyclopropyltetrahydrofuran Similar structure without amine groupReduced pharmacological potential

This table illustrates that the combination of the cyclopropyl group with the tetrahydrofuran structure in this compound imparts distinct biological properties not found in its analogs.

Q & A

Q. What are the recommended safety protocols for handling 4-Cyclopropyltetrahydrofuran-3-amine hydrochloride in laboratory settings?

To minimize exposure, avoid inhalation, skin/eye contact, and ingestion. Use PPE (gloves, goggles, lab coats) and work in a fume hood. Refer to safety data sheets (SDS) for specific guidelines, as toxicity data may be incomplete . Store at recommended temperatures (e.g., -20°C for analogs) to prevent degradation .

Q. What synthetic routes are available for preparing this compound?

Cyclopropane-containing amines are typically synthesized via ring-opening reactions or reductive amination. Critical parameters include pH control, temperature (e.g., 0–5°C for cyclopropane stability), and use of reducing agents like sodium borohydride. Purification often involves recrystallization from polar solvents (e.g., ethanol/water mixtures) .

Q. What analytical techniques are most suitable for determining the purity of this compound?

High-performance liquid chromatography (HPLC) with UV detection (λ = 210–254 nm) is standard. Complementary methods include LC-MS for mass confirmation and Karl Fischer titration for water content analysis. Purity ≥98% is typical for research-grade material .

Q. How should researchers select solvents for recrystallizing this compound?

Solubility data for related hydrochlorides (e.g., ~4 mg/mL in water) suggest using polar aprotic solvents (DMSO, acetonitrile) or aqueous mixtures. Solvent polarity and boiling point should align with compound stability .

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR data when characterizing cyclopropane-containing amines like this compound?

Cyclopropane rings induce unique coupling patterns (e.g., 3JHH^3J_{HH} = 5–10 Hz). Use 13C^{13}\text{C}-NMR to confirm ring integrity and 2D techniques (HSQC, COSY) to resolve overlapping signals. X-ray crystallography may resolve stereochemical ambiguities .

Q. What methodologies assess the stability of this compound under varying storage conditions?

Accelerated stability studies (40°C/75% RH for 6 months) paired with HPLC monitoring can detect degradation. For long-term storage, -20°C in airtight containers with desiccants (silica gel) preserves integrity ≥5 years .

Q. How does the cyclopropane ring influence reactivity in nucleophilic substitution reactions?

The ring’s angle strain increases electrophilicity at adjacent carbons, enhancing reactivity with nucleophiles (e.g., amines, alkoxides). However, steric hindrance may limit access to certain positions .

Q. What strategies mitigate degradation during long-term storage of amine hydrochlorides?

Use inert atmospheres (argon) and avoid light exposure. Lyophilization reduces hydrolytic degradation. Stability-indicating assays (e.g., stress testing under acidic/oxidative conditions) identify degradation pathways .

Q. How do structural modifications, such as fluorination at the 4-position, impact biological activity?

Fluorination alters lipophilicity and metabolic stability. For analogs like 4-fluorotetrahydrofuran-3-amine hydrochloride, fluorination may enhance bioavailability or receptor binding, requiring comparative bioassays .

Q. What computational methods predict pharmacokinetic properties of derivatives?

Molecular dynamics simulations (e.g., AMBER, GROMACS) model membrane permeability. QSAR models predict logP and solubility. In silico ADMET tools (SwissADME, pkCSM) assess absorption and toxicity .

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